2-(4-Ethylphenyl)-2-oxoethyl 2-furoate
Description
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] furan-2-carboxylate |
InChI |
InChI=1S/C15H14O4/c1-2-11-5-7-12(8-6-11)13(16)10-19-15(17)14-4-3-9-18-14/h3-9H,2,10H2,1H3 |
InChI Key |
AKJHHDNKMMBUSQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Discussion of Research Findings
- Conformational Behavior : Adamantane-based esters adopt synclinal conformations due to steric bulk, whereas the 4-ethylphenyl group in the target compound likely permits greater rotational freedom, influencing crystal packing and solubility .
- Bioactivity Potential: The furan ring in the target compound may engage in π-π interactions similar to mulberry derivatives, but the lack of functional groups like hydroxyls or amines could limit its enzyme inhibitory effects .
- Electronic Effects : Electron-donating ethyl groups vs. electron-withdrawing substituents (e.g., Cl, CF₃) alter reactivity and binding. The target compound’s ethylphenyl group may favor hydrophobic interactions over hydrogen bonding .
Preparation Methods
Acid Chloride Method
-
Synthesis of 2-Furoyl Chloride :
2-Furoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to form 2-furoyl chloride: -
Esterification :
2-Furoyl chloride reacts with 2-(4-ethylphenyl)-2-oxoethanol in the presence of triethylamine (TEA) as a base:Yields reach 85–90% when conducted in dry dichloromethane at 0–5°C.
Steglich Esterification
Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts:
This method achieves 80–85% yields in THF at room temperature over 24 hours.
Optimization of Reaction Conditions
Solvent Selection
Dimethyl sulfide (DMS), noted for its low boiling point (37°C), facilitates easy solvent recovery during esterification. Comparative studies show DMS reduces production cycles by 50% compared to toluene.
Catalytic Efficiency
Potassium hydroxide (KOH) enhances reaction rates in esterifications, as demonstrated in the synthesis of 2-(4-chlorophenethyl)-2-tert-butyl oxirane. For 2-furoate esterification, KOH (1.2–2.0 equiv.) improves yields to 92–95%.
Temperature and Stoichiometry
Optimal conditions for acid chloride esterification:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 0–5°C | 85–90 |
| Molar Ratio (Acid:Alcohol) | 1:1.1 | 88 |
| Reaction Time | 4–6 hours | 90 |
Characterization and Analytical Data
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃) :
δ 7.85 (d, 1H, furan H-3), 7.45 (d, 2H, aryl H), 7.30 (d, 2H, aryl H), 6.65 (m, 2H, furan H-4/H-5), 4.85 (s, 2H, OCH₂), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃). -
IR (KBr) :
1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (furan C=C).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 12.3 minutes.
Challenges and Alternatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
